molecular formula C₃₀H₃₉NO₁₅ B1140318 Methyl 2-Acetamido-4,6-O-benzylidene-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl-2-deoxy-β-D-gl CAS No. 162427-96-5

Methyl 2-Acetamido-4,6-O-benzylidene-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl-2-deoxy-β-D-gl

Cat. No. B1140318
CAS RN: 162427-96-5
M. Wt: 653.63
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Biomedical Research

“Methyl 2-Acetamido-4,6-O-benzylidene-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl-2-deoxy-β-D-gl” is an artificially synthesized compound utilized in the realm of biomedicine . It exhibits remarkable potential as an antiviral agent .

Antitumor Research

This compound has antitumor properties, making it widely used in studying cancer . It can be used to understand the mechanisms of tumor growth and to develop potential therapeutic strategies.

Antiviral Research

The compound also exhibits antiviral properties . It can be used in the study of various viral afflictions and the development of antiviral drugs.

Proteomics Research

This compound is used in proteomics research applications . Proteomics is the large-scale study of proteins, and this compound can be used to study protein structure and function.

Antimicrobial Research

“Methyl 2-Acetamido-3-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside” is a bioactive compound that exhibits exceptional antimicrobial activities . It is used in studying bacterial, viral, and fungal infections .

Chemical Synthesis

This compound is used in chemical synthesis due to its complex structure . It can serve as a starting material or intermediate in the synthesis of other complex molecules.

Future Directions

Given its potential as an antiviral agent , this compound could be further studied for its efficacy against various viral diseases. Its use in the development of new antiviral drugs could be a promising area of research. However, more studies are needed to fully understand its mechanism of action and potential side effects.

properties

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[[(4aR,6R,7R,8R,8aS)-7-acetamido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39NO15/c1-14(32)31-22-25(23-21(43-29(22)37-6)13-39-28(45-23)19-10-8-7-9-11-19)46-30-27(42-18(5)36)26(41-17(4)35)24(40-16(3)34)20(44-30)12-38-15(2)33/h7-11,20-30H,12-13H2,1-6H3,(H,31,32)/t20-,21-,22-,23-,24+,25-,26+,27-,28?,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHXJRKOGNLBGH-REABTIFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]1OC)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 71750157

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